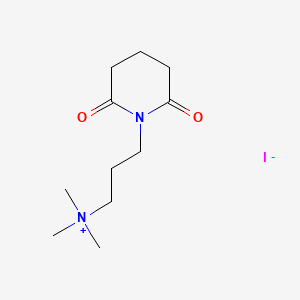
C11H21IN2O2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the iodine atom in its structure makes it particularly interesting for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester involves several steps:
Starting Materials: The synthesis begins with piperazine and tert-butyl chloroformate.
Reaction with Iodoethyl Compound: The piperazine is reacted with an iodoethyl compound under controlled conditions to introduce the iodine atom.
Formation of the Ester: The final step involves the formation of the ester linkage with tert-butyl chloroformate.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester: undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products. Reduction reactions can also be performed to remove the iodine atom or reduce other functional groups in the molecule.
Applications De Recherche Scientifique
1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through iodination reactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester involves its ability to interact with various molecular targets:
Comparaison Avec Des Composés Similaires
1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester: can be compared with other similar compounds:
Similar Compounds: Compounds such as N-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-2-iodoacetamide and other iodinated piperazine derivatives share similar structural features.
Uniqueness: The presence of the tert-butyl ester group and the specific positioning of the iodine atom make this compound unique. .
Propriétés
Formule moléculaire |
C11H21IN2O2 |
|---|---|
Poids moléculaire |
340.20 g/mol |
Nom IUPAC |
3-(2,6-dioxopiperidin-1-yl)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H21N2O2.HI/c1-13(2,3)9-5-8-12-10(14)6-4-7-11(12)15;/h4-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JDCFGIBGMHLOOQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCN1C(=O)CCCC1=O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


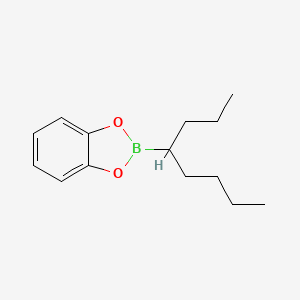
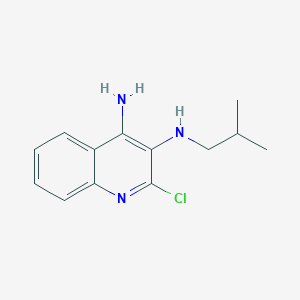
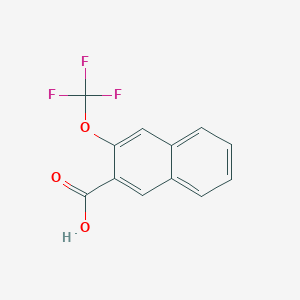
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
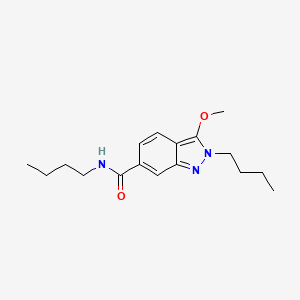
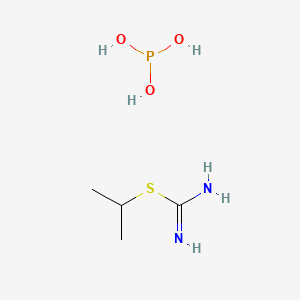
![2-Phenyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12631300.png)
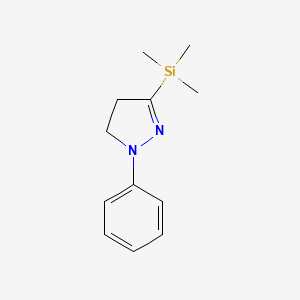
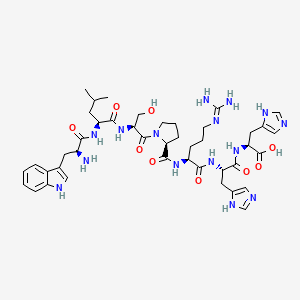

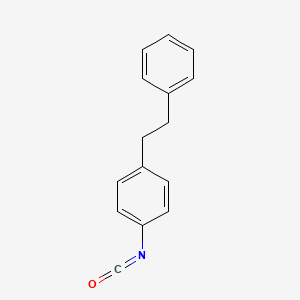

methanone](/img/structure/B12631333.png)
